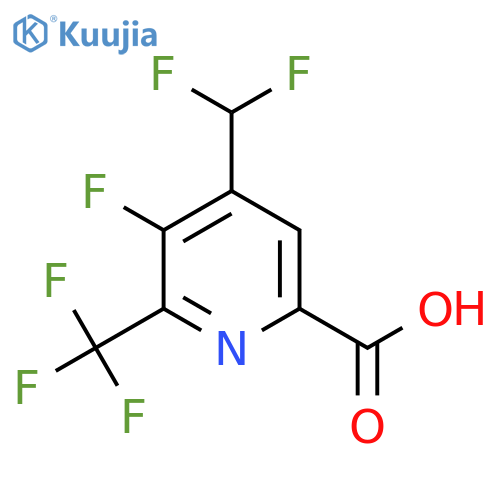

Cas no 1804855-49-9 (4-(Difluoromethyl)-3-fluoro-2-(trifluoromethyl)pyridine-6-carboxylic acid)

1804855-49-9 structure

商品名:4-(Difluoromethyl)-3-fluoro-2-(trifluoromethyl)pyridine-6-carboxylic acid

CAS番号:1804855-49-9

MF:C8H3F6NO2

メガワット:259.105343103409

CID:4886720

4-(Difluoromethyl)-3-fluoro-2-(trifluoromethyl)pyridine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-(Difluoromethyl)-3-fluoro-2-(trifluoromethyl)pyridine-6-carboxylic acid

-

- インチ: 1S/C8H3F6NO2/c9-4-2(6(10)11)1-3(7(16)17)15-5(4)8(12,13)14/h1,6H,(H,16,17)

- InChIKey: JDFHBOZPWBPGMF-UHFFFAOYSA-N

- ほほえんだ: FC1C(C(F)(F)F)=NC(C(=O)O)=CC=1C(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 294

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 50.2

4-(Difluoromethyl)-3-fluoro-2-(trifluoromethyl)pyridine-6-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029030534-500mg |

4-(Difluoromethyl)-3-fluoro-2-(trifluoromethyl)pyridine-6-carboxylic acid |

1804855-49-9 | 95% | 500mg |

$1,685.00 | 2022-04-01 | |

| Alichem | A029030534-250mg |

4-(Difluoromethyl)-3-fluoro-2-(trifluoromethyl)pyridine-6-carboxylic acid |

1804855-49-9 | 95% | 250mg |

$940.80 | 2022-04-01 | |

| Alichem | A029030534-1g |

4-(Difluoromethyl)-3-fluoro-2-(trifluoromethyl)pyridine-6-carboxylic acid |

1804855-49-9 | 95% | 1g |

$2,779.20 | 2022-04-01 |

4-(Difluoromethyl)-3-fluoro-2-(trifluoromethyl)pyridine-6-carboxylic acid 関連文献

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

1804855-49-9 (4-(Difluoromethyl)-3-fluoro-2-(trifluoromethyl)pyridine-6-carboxylic acid) 関連製品

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量